molecular formula C9H20OS B14509080 1-[(2-Ethoxyethyl)sulfanyl]pentane CAS No. 64080-54-2

1-[(2-Ethoxyethyl)sulfanyl]pentane

Cat. No.: B14509080
CAS No.: 64080-54-2
M. Wt: 176.32 g/mol
InChI Key: OUAIKAHOKQTNKP-UHFFFAOYSA-N
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Description

1-[(2-Ethoxyethyl)sulfanyl]pentane is an organic compound characterized by the presence of an ethoxyethyl group attached to a pentane backbone through a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Ethoxyethyl)sulfanyl]pentane can be achieved through several methods. One common approach involves the nucleophilic substitution reaction between 1-bromopentane and 2-ethoxyethanethiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Ethoxyethyl)sulfanyl]pentane undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Sodium hydride, potassium carbonate

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-[(2-Ethoxyethyl)sulfanyl]pentane has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-Ethoxyethyl)sulfanyl]pentane involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The ethoxyethyl group may enhance the compound’s solubility and bioavailability, making it a promising candidate for various applications.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Methoxyethyl)sulfanyl]pentane
  • 1-[(2-Propoxyethyl)sulfanyl]pentane
  • 1-[(2-Butoxyethyl)sulfanyl]pentane

Uniqueness

1-[(2-Ethoxyethyl)sulfanyl]pentane is unique due to the presence of the ethoxyethyl group, which imparts specific physicochemical properties such as solubility and reactivity. Compared to similar compounds, it may exhibit different biological activities and industrial applications, making it a valuable compound for further research and development.

Properties

CAS No.

64080-54-2

Molecular Formula

C9H20OS

Molecular Weight

176.32 g/mol

IUPAC Name

1-(2-ethoxyethylsulfanyl)pentane

InChI

InChI=1S/C9H20OS/c1-3-5-6-8-11-9-7-10-4-2/h3-9H2,1-2H3

InChI Key

OUAIKAHOKQTNKP-UHFFFAOYSA-N

Canonical SMILES

CCCCCSCCOCC

Origin of Product

United States

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